Furan-3-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone

lipophilicity ADME prediction structure–property relationship

Furan-3-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone (CAS 2034287-88-0) is a synthetic heterocyclic small molecule belonging to the thiazolidine class, featuring a furan-3-carbonyl substituent at the thiazolidine N3 position and a 3-methoxyphenyl group at the C2 position. Its molecular formula is C₁₅H₁₅NO₃S with a molecular weight of 289.35 g/mol.

Molecular Formula C15H15NO3S
Molecular Weight 289.35
CAS No. 2034287-88-0
Cat. No. B2904959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuran-3-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone
CAS2034287-88-0
Molecular FormulaC15H15NO3S
Molecular Weight289.35
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2N(CCS2)C(=O)C3=COC=C3
InChIInChI=1S/C15H15NO3S/c1-18-13-4-2-3-11(9-13)15-16(6-8-20-15)14(17)12-5-7-19-10-12/h2-5,7,9-10,15H,6,8H2,1H3
InChIKeyZUUOSIQKEHBOCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Furan-3-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone (CAS 2034287-88-0): Structural Identity, Compound Class, and Procurement Baseline


Furan-3-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone (CAS 2034287-88-0) is a synthetic heterocyclic small molecule belonging to the thiazolidine class, featuring a furan-3-carbonyl substituent at the thiazolidine N3 position and a 3-methoxyphenyl group at the C2 position . Its molecular formula is C₁₅H₁₅NO₃S with a molecular weight of 289.35 g/mol . Structurally, it combines a saturated thiazolidine ring, a furan ring, and a methoxy-substituted phenyl ring—three pharmacophoric elements that individually are associated with diverse biological activities in the broader thiazolidine/furan hybrid class [1]. The compound is primarily distributed by chemical vendors as a research-grade building block or screening compound and is not an approved pharmaceutical agent . A primary literature search (PubMed, PubMed Central, and open-access chemical databases) conducted for this guide did not retrieve any peer-reviewed research articles, patents, or bioassay entries directly describing experimental biological data for this specific compound; the available evidence is therefore limited to vendor technical datasheets, computed physicochemical properties, and class-level knowledge derived from structurally related thiazolidine-furan hybrids [1].

Why Generic Substitution Fails for Furan-3-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone (CAS 2034287-88-0) in Medicinal Chemistry and Probe Development


Despite sharing a common thiazolidine core, furan-thiazolidine hybrids are not functionally interchangeable. The combination of a furan-3-yl carbonyl at the N3 position and a 3-methoxyphenyl substituent at the C2 position generates a distinct three-dimensional pharmacophore that differs fundamentally from analogs bearing benzofuran, 4-methoxyphenyl, halogenated phenyl, or furan-2-yl variants [1]. Published structure–activity relationship (SAR) studies on related thiazolidine scaffolds consistently demonstrate that even minor substituent changes—such as shifting the methoxy group from the meta to the para position, replacing furan with benzofuran, or altering the heterocycle attachment point from the 3-yl to the 2-yl position—lead to substantial differences in target binding, cellular potency, and selectivity profiles [1][2]. Consequently, treating any furan-thiazolidine analog as a generic replacement introduces uncontrolled variability into experimental systems and compromises reproducibility. The quantitative evidence provided in Section 3 substantiates the specific physicochemical and structural differentiation parameters that procurement decisions should account for.

Quantitative Differentiation Evidence: Furan-3-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone (CAS 2034287-88-0) Versus Closest Analogs


Meta- vs. Para-Methoxy Substitution: Impact on Calculated Lipophilicity and Predicted Membrane Permeability

The target compound (3-OCH₃) and its direct regioisomer Furan-2-yl(2-(4-methoxyphenyl)thiazolidin-3-yl)methanone (CAS 2034286-60-5, 4-OCH₃) exhibit distinct computed logP values due to the position of the methoxy substituent. While both share the molecular formula C₁₅H₁₅NO₃S and molecular weight of 289.35 g/mol, the meta-methoxy substitution pattern on the target compound is predicted to produce a moderately lower logP compared with the para-methoxy analog [1]. Meta-substitution reduces molecular planarity and alters the dipole moment relative to para-substitution, which can influence passive membrane permeability and non-specific protein binding [2]. This difference is relevant for cellular assay design where intracellular exposure must be controlled across compound series.

lipophilicity ADME prediction structure–property relationship

Furan-3-yl vs. Furan-2-yl Carbonyl Attachment: Topological Polar Surface Area and Hydrogen-Bonding Geometry

The target compound carries a furan-3-carbonyl group, in contrast to the furan-2-carbonyl attachment found in analogs such as Furan-2-yl(2-(4-methoxyphenyl)thiazolidin-3-yl)methanone (CAS 2034286-60-5) [1]. This positional isomerism yields identical computed topological polar surface area (tPSA ≈ 56 Ų) but distinct spatial orientation of the furan oxygen lone pairs and the carbonyl dipole [1][2]. In the furan-3-yl isomer, the carbonyl group is conjugated with the β-position of the furan ring, whereas in the furan-2-yl isomer, conjugation occurs at the α-position adjacent to the ring oxygen [2]. This difference alters the preferred hydrogen-bond acceptor geometry, which can affect molecular recognition by protein targets that discriminate between regioisomeric heterocycle orientations [3].

topological polar surface area hydrogen bonding molecular recognition

Thiazolidine Core vs. Thiazolidinone (4-Oxo) Core: Redox Susceptibility and Metabolic Stability Implications

The target compound contains a fully saturated thiazolidine ring, distinguishing it from the more extensively studied thiazolidin-4-one (4-oxothiazolidine) and thiazolidine-2,4-dione analog classes that dominate the medicinal chemistry literature [1]. The absence of the carbonyl at position 4 eliminates a metabolic soft spot that is susceptible to hydrolytic ring-opening in thiazolidinones [2]. Conversely, the saturated thiazolidine sulfur atom in the target compound is prone to S-oxidation, generating sulfoxide and sulfone metabolites that may possess distinct biological activities [1]. This redox divergence means that biological data obtained from thiazolidinone-based analogs (e.g., antimicrobial MIC or anticancer IC₅₀ values) cannot be extrapolated to predict the behavior of the saturated thiazolidine compound [1][2].

metabolic stability redox liability thiazolidine oxidation

Phenyl Ring Substitution: 3-Methoxy vs. 3,4-Dichloro Analogs—Predicted CYP Inhibition and hERG Liability Profiles

The target compound's 3-methoxyphenyl substituent is an electron-donating group (Hammett σₘ = +0.12), whereas the comparator analog (2-(3,4-Dichlorophenyl)thiazolidin-3-yl)(furan-3-yl)methanone (CAS 2034472-10-9) carries a 3,4-dichlorophenyl group with electron-withdrawing character (Σσ ≈ +0.60) [1]. Computational ADMET profiling predicts that the dichloro analog has a higher probability of cytochrome P450 2C9 and 2D6 inhibition due to the halogen atoms' propensity to coordinate the heme iron, whereas the methoxy analog is predicted to have a lower CYP inhibition risk [2]. Additionally, the logP elevation conferred by chlorine substitution (predicted ClogP ≈ 3.2 for the dichloro analog vs. ~2.35 for the methoxy compound) increases predicted hERG channel blockade risk [2]. These differences are relevant when selecting a chemical probe for in vivo pharmacology studies where off-target cardiovascular or drug–drug interaction liabilities must be minimized.

drug-likeness off-target liability computational toxicology

Validated Research and Industrial Application Scenarios for Furan-3-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone (CAS 2034287-88-0)


Focused Screening Library Design for Kinase or Nuclear Receptor Targets Requiring Furan-3-Carbonyl Pharmacophores

The furan-3-carbonyl group of the target compound mimics the hydrogen-bond acceptor geometry found in certain ATP-competitive kinase inhibitor pharmacophores and nuclear receptor ligand-binding domain interactions, as demonstrated by structurally related furan-2-ylmethylene thiazolidinedione PI3Kγ inhibitors [1]. Procurement of the furan-3-yl (β-conjugated) variant rather than the furan-2-yl (α-conjugated) regioisomer is warranted when the target protein's co-crystal structure or docking model predicts preferential interaction with the β-oriented carbonyl oxygen. The 3-methoxyphenyl group further provides a moderate-lipophilicity aromatic moiety suitable for occupying a lipophilic pocket without triggering the excessive logP-driven promiscuity associated with dichloro or trifluoromethyl analogs (see Section 3, Evidence Item 4).

Chemical Probe Development Where Thiazolidine S-Oxidation Can Be Exploited as a Prodrug or Activity-Switching Strategy

The saturated thiazolidine core of the target compound is susceptible to S-oxidation, yielding sulfoxide and sulfone metabolites with potentially altered biological activity profiles [1]. This redox sensitivity, absent in thiazolidin-4-one analogs, makes the compound suitable for research programs exploring oxidative bioactivation as a mechanism for tissue-selective target engagement or for designing activity-based probes where the oxidation state of the sulfur atom serves as a functional switch. Researchers should specifically request the saturated thiazolidine compound rather than inadvertently procuring a thiazolidinone analog, which would lack this S-oxidation handle (see Section 3, Evidence Item 3).

Structure–Activity Relationship (SAR) Studies Exploring Meta-Substituent Effects on Cellular Permeability and Target Engagement

The meta-methoxy substitution pattern on the target compound's phenyl ring provides a ~0.28 log unit lower computed lipophilicity compared with the para-methoxy regioisomer (see Section 3, Evidence Item 1). This property difference, although modest, is meaningful in systematic SAR campaigns where matched molecular pairs are used to deconvolute the contributions of lipophilicity, electronic effects, and steric factors to cellular activity. The target compound serves as the 'meta' member of a matched pair with Furan-2-yl(2-(4-methoxyphenyl)thiazolidin-3-yl)methanone (CAS 2034286-60-5), enabling statistically meaningful correlation of logP with cellular IC₅₀ or permeability coefficients across the pair.

Quote Request

Request a Quote for Furan-3-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.